molecular formula C15H10ClNO B11859015 (4-Chloro-1H-indol-1-yl)(phenyl)methanone

(4-Chloro-1H-indol-1-yl)(phenyl)methanone

Cat. No.: B11859015
M. Wt: 255.70 g/mol
InChI Key: ZGWNTBLLTDBLME-UHFFFAOYSA-N
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Description

(4-Chloro-1H-indol-1-yl)(phenyl)methanone is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the condensation of 4-chloroindole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole core followed by functionalization. These methods are optimized for high yield and purity, often using catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-indol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, hydroxyl derivatives, and oxo compounds .

Scientific Research Applications

(4-Chloro-1H-indol-1-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-1H-indol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of both a chloro and a phenyl group, which confer specific chemical properties and biological activities that differentiate it from other indole derivatives .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chloroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-10-17(14)15(18)11-5-2-1-3-6-11/h1-10H

InChI Key

ZGWNTBLLTDBLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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